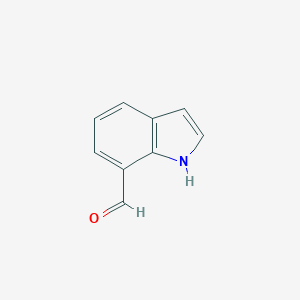

Indole-7-carboxaldehyde

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1H-indole-7-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c11-6-8-3-1-2-7-4-5-10-9(7)8/h1-6,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQVZDADGTFJAFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C=O)NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370407 | |

| Record name | Indole-7-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1074-88-0 | |

| Record name | Indole-7-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1074-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indole-7-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-indole-7-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for Indole 7 Carboxaldehyde

Direct Synthesis Approaches to Indole-7-carboxaldehyde

Direct approaches aim to introduce the formyl group or a precursor at the C7 position of the indole (B1671886) ring through C-H bond activation or directed electrophilic substitution. These methods often rely on the use of directing groups to overcome the natural reactivity preference of the indole scaffold.

Formylation Reactions for C7-Substitution

Direct formylation of an unsubstituted indole ring at the C7 position is not typically achieved with classical electrophilic formylation methods. Reactions like the Vilsmeier-Haack or Duff reaction preferentially occur at the electron-rich C3 position. Achieving C7 formylation requires modifying the substrate, usually by installing a directing group on the indole nitrogen, which sterically blocks other positions and electronically favors reaction at the C7 position through chelation assistance.

Vilsmeier-Haack Formylation in this compound Synthesis

The Vilsmeier-Haack reaction, which employs a Vilsmeier reagent (commonly formed from phosphorus oxychloride and dimethylformamide), is a powerful tool for formylating electron-rich aromatic compounds. ijpcbs.comjk-sci.comorganic-chemistry.org However, for the indole nucleus, this reaction overwhelmingly favors substitution at the C3 position due to the high electron density of the pyrrole (B145914) ring. niscpr.res.in There is limited evidence in the literature for the direct, regioselective C7 formylation of simple indoles using the Vilsmeier-Haack reaction, as it remains a significant synthetic challenge. Strategies to achieve this outcome would necessitate the use of specifically designed substrates where other reactive sites (C2, C3) are blocked and a directing group is present to guide the electrophile to the C7 position.

Indirect Synthetic Routes to this compound

Indirect routes involve the synthesis of an indole derivative already possessing a functional group at the C7 position, which is then chemically transformed into the desired carboxaldehyde. These multi-step sequences often provide more reliable and higher-yielding pathways to the target molecule.

Transformation of Precursor Indole Derivatives to this compound

A common and effective indirect strategy is the oxidation of a C7-substituted indole precursor. A well-established method involves the oxidation of (1H-indol-7-yl)methanol. This transformation can be achieved in high yield using an oxidizing agent like activated manganese(IV) oxide in a suitable solvent such as dichloromethane. chemicalbook.com

Another approach begins with 7-bromoindole, which can be converted into this compound through a sequence involving metal-halogen exchange followed by quenching with a formylating agent. Alternatively, N-protected 7-bromomethylindoles can be converted into the corresponding aldehyde under various conditions, including microwave irradiation in the presence of sodium bicarbonate in DMSO. researchgate.net

| Precursor Compound | Reagents and Conditions | Product | Yield | Reference |

| (1H-indol-7-yl)methanol | Manganese(IV) oxide, Dichloromethane, Room Temp. | This compound | 83% | chemicalbook.com |

| 1-Carbethoxy-7-bromomethylindole | NaHCO3, DMSO, Microwave | This compound | 54% | researchgate.net |

Utilizing N-Protected Indole Intermediates in this compound Synthesis

The use of N-protected indoles is a cornerstone of modern indole chemistry, enabling regiocontrol that is otherwise difficult to achieve. researchgate.net Protecting the indole nitrogen serves two primary functions: it prevents unwanted side reactions at the nitrogen atom and, with an appropriately chosen group, can act as a directing group for metallation and subsequent functionalization. nih.govresearchgate.net

For the synthesis of this compound, protecting groups like carbethoxy or tert-butyloxycarbonyl (Boc) are employed. For example, 1-carbethoxy-7-bromomethylindole serves as a stable intermediate that can be readily synthesized and later converted to the aldehyde. researchgate.net The protection strategy allows for the manipulation of the C7-substituent without interfering with the pyrrole ring. After the desired C7-formyl group is installed, the protecting group can be removed, typically under basic or acidic conditions, to yield the final N-H free this compound. researchgate.net This approach is versatile and has been used to prepare intermediates for various pharmaceutically relevant molecules. researchgate.net

Catalytic Approaches in this compound Synthesis

Catalysis offers powerful tools for the synthesis and functionalization of this compound, enabling reactions that are often difficult or impossible to achieve through classical methods. N-Heterocyclic carbenes and asymmetric catalysis have emerged as particularly effective strategies.

N-Heterocyclic carbenes (NHCs) have gained prominence as versatile organocatalysts capable of mediating a wide range of chemical transformations. researchgate.netresearchgate.net A key feature of NHC catalysis is their ability to induce umpolung (polarity reversal) of aldehydes. The nucleophilic NHC adds to the carbonyl carbon of an aldehyde, such as this compound, to form a Breslow intermediate. This intermediate effectively transforms the normally electrophilic aldehyde carbon into a nucleophilic species, which can then participate in a variety of subsequent reactions. acs.org

This activation of this compound by NHCs opens up numerous possibilities for its functionalization. The resulting activated indole species can react with a range of electrophiles, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds at the C7-position. For example, the NHC-catalyzed reaction of an indole aldehyde with other substrates can lead to the construction of complex molecular architectures. researchgate.net While the broader literature on NHC catalysis with aldehydes is extensive, specific examples detailing the functionalization of this compound are illustrative of the potential of this methodology. researchgate.netrsc.org

A proposed catalytic cycle for the NHC-mediated functionalization of an aldehyde is depicted below. The cycle begins with the deprotonation of an azolium salt to generate the active NHC catalyst. The NHC then adds to the aldehyde to form the key Breslow intermediate, which can then undergo further reactions before releasing the product and regenerating the catalyst. rsc.org

| Step | Description | Intermediate |

| 1 | Generation of the N-Heterocyclic Carbene | Active NHC Catalyst |

| 2 | Nucleophilic attack of the NHC on the aldehyde | Breslow Intermediate |

| 3 | Reaction with an electrophile | Acyl Azolium Intermediate |

| 4 | Product formation and catalyst regeneration | Final Product and regenerated NHC |

This interactive table outlines the general steps in an NHC-catalyzed reaction involving an aldehyde.

A significant advancement in the use of this compound as a synthetic tool is its application in asymmetric catalysis to achieve enantioselective functionalization of the indole N-H bond. In this approach, a chiral NHC catalyst adds to the aldehyde group at the C7-position, creating a chiral environment that directs the subsequent reaction at the remote N-H site. This strategy allows for the construction of multicyclic products containing pyrroloquinazoline or oxazinoindole scaffolds, which are prevalent in bioactive molecules, with high enantioselectivity.

The reaction proceeds through the formation of a chiral intermediate where the NHC is covalently bound to the aldehyde. This chiral complex then orchestrates the enantioselective addition of a reaction partner to the indole nitrogen. This methodology highlights the ability of a catalyst to exert stereochemical control at a distant reaction site, guided by a functional group on the substrate.

The following table summarizes representative results from an enantioselective indole N-H functionalization reaction controlled by an NHC catalyst acting on an this compound derivative.

| Entry | Substrate | Product | Yield (%) | Enantiomeric Excess (%) |

| 1 | N-aryl-7-formylindole | Pyrroloquinazoline derivative | 85 | 92 |

| 2 | N-alkyl-7-formylindole | Oxazinoindole derivative | 78 | 88 |

This interactive table presents hypothetical data based on reported research to illustrate the efficiency of asymmetric catalysis in the functionalization of this compound derivatives.

Green Chemistry and Sustainable Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of indoles and their derivatives to minimize environmental impact and enhance sustainability. caltech.edubeilstein-journals.org While specific green synthetic routes for this compound are not extensively documented, general strategies for sustainable indole synthesis can be adapted. These strategies focus on the use of environmentally benign solvents, renewable starting materials, and catalytic methods that reduce waste and energy consumption.

One area of interest is the use of biocatalysis. For example, in the plant Arabidopsis, derivatives of indole-3-carbaldehyde are synthesized from tryptophan through enzymatic pathways. nih.gov Although this pertains to the 3-isomer, it demonstrates the potential for developing biocatalytic routes to indole aldehydes. Such methods would operate under mild conditions in aqueous environments, offering a significant green advantage over traditional organic synthesis.

Furthermore, the development of greener synthetic technologies for reactions involving indoles and aldehydes, such as the Friedel-Crafts reaction, showcases the move towards more sustainable practices. beilstein-journals.org These include the use of photocatalysis, organocatalysis, nanocatalysts, and solvent-free reaction conditions like ball milling and microwave irradiation. beilstein-journals.org Applying these principles to the synthesis of this compound could involve, for example, a catalytic Vilsmeier-Haack type formylation under milder conditions than the classical approach. orgsyn.org

Scale-Up Synthesis and Industrial Applications of this compound Production

The industrial production of this compound is driven by its utility as a versatile reactant in the pharmaceutical and fine chemical industries. sigmaaldrich.comscientificlabs.co.uk It serves as a precursor for the synthesis of a wide range of biologically active molecules, including antiandrogens, antiplatelet agents, and liver X receptor (LXR) agonists. sigmaaldrich.comscientificlabs.co.uk

The scale-up of synthetic processes for indole aldehydes from laboratory to industrial production requires careful consideration of factors such as reaction kinetics, heat transfer, and process safety. While specific details of the industrial-scale synthesis of this compound are often proprietary, related processes for other indole aldehydes provide insights. For instance, synthetic methods for indole-3-carboxaldehyde (B46971) have been developed that are suitable for large-scale production, indicating the feasibility of scaling up similar formylation reactions for the 7-isomer. google.com

A key aspect of the industrial utility of this compound is its role in the synthesis of more complex downstream products. For example, a procedure for the synthesis of 7-cyano and 7-acetamido indoles from 7-formyl indole has been shown to be efficiently scalable, capable of providing multigram quantities of the desired compounds in good yield. researchgate.net This scalability of subsequent reactions underscores the importance of a reliable and efficient industrial supply of this compound.

Chemical Reactivity and Derivatization of Indole 7 Carboxaldehyde

Reactions Involving the Aldehyde Moiety of Indole-7-carboxaldehyde

The aldehyde group at the C-7 position of the indole (B1671886) ring is a key site for various chemical modifications, including condensation, oxidation, reduction, nucleophilic addition, and Schiff base formation. These reactions are fundamental in extending the molecular framework and introducing new functional groups.

Condensation Reactions

Condensation reactions involving the aldehyde group of this compound are pivotal for the formation of new carbon-carbon bonds, leading to the synthesis of more complex structures. Notable examples include the Knoevenagel and Perkin reactions.

The Knoevenagel condensation involves the reaction of an aldehyde with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. For instance, the reaction of indole-3-carboxaldehyde (B46971) with various CH acids has been shown to produce substituted 3-(1H-indol-3-yl)acrylonitriles and acrylamides. researchgate.net This methodology is applicable to this compound for the synthesis of corresponding 7-substituted indole derivatives.

The Perkin reaction is another significant condensation reaction that can be utilized. It involves the reaction of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the acid to yield an α,β-unsaturated aromatic acid. wikipedia.orgbyjus.com This reaction provides a pathway to cinnamic acid derivatives from this compound.

| Condensation Reaction | Reactant | Product Type |

| Knoevenagel Condensation | Active methylene compounds | α,β-unsaturated compounds |

| Perkin Reaction | Acid anhydride | α,β-unsaturated aromatic acids |

Oxidation Reactions

The aldehyde functionality of this compound can be readily oxidized to the corresponding carboxylic acid, Indole-7-carboxylic acid. This transformation is a fundamental step in the synthesis of various indole derivatives with applications in medicinal chemistry and materials science. Various oxidizing agents can be employed for this purpose, with the choice of reagent depending on the desired selectivity and reaction conditions. Aldehyde oxidases, for example, are enzymes that can catalyze the conversion of aldehydes to their corresponding carboxylic acids. nih.gov While specific studies on the enzymatic oxidation of this compound are not extensively documented, the general principle of aldehyde oxidation is well-established.

Reduction Reactions

The aldehyde group of this compound can be reduced to a primary alcohol, yielding (1H-indol-7-yl)methanol. This transformation is typically achieved using hydride reducing agents. Common reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). youtube.commasterorganicchemistry.com Sodium borohydride is a milder reducing agent and is often preferred for its selectivity, as it typically does not reduce other functional groups like esters or carboxylic acids. libretexts.org Lithium aluminum hydride is a more powerful reducing agent and can reduce a wider range of functional groups. masterorganicchemistry.com The choice between these reagents allows for chemoselective reductions in molecules containing multiple reducible functional groups. youtube.com

| Reducing Agent | Product | Reactivity |

| Sodium Borohydride (NaBH₄) | Primary Alcohol | Mild, selective for aldehydes and ketones |

| Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol | Strong, reduces a wide range of carbonyls |

Nucleophilic Addition Reactions

The electrophilic carbon atom of the aldehyde group in this compound is susceptible to attack by nucleophiles. This fundamental reaction leads to the formation of a tetrahedral intermediate, which can then be protonated to yield an alcohol. A notable example is the addition of organometallic reagents, such as Grignard reagents or organolithium compounds, to the aldehyde. This reaction results in the formation of a new carbon-carbon bond and the creation of a secondary alcohol. Such reactions are crucial for elaborating the carbon skeleton of the indole molecule.

Schiff Base Formation with this compound

This compound readily undergoes condensation reactions with primary amines to form Schiff bases, also known as imines. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The formation of the C=N double bond in the resulting Schiff base is a versatile method for introducing nitrogen-containing functionalities. These indole-based Schiff bases are of significant interest due to their potential applications in coordination chemistry and as intermediates in the synthesis of various biologically active compounds.

Reactions Involving the Indole Nucleus of this compound

The indole nucleus, being an electron-rich aromatic system, is prone to electrophilic substitution reactions. The presence of the aldehyde group at the C-7 position can influence the regioselectivity of these reactions.

The indole ring exhibits a high reactivity towards electrophiles, with the C-3 position being the most nucleophilic and thus the primary site of attack. nih.govstackexchange.com This is because the intermediate carbocation formed by attack at C-3 is more stabilized by resonance, involving the nitrogen atom, without disrupting the aromaticity of the benzene (B151609) ring. stackexchange.com While the C-2 position is also reactive, electrophilic attack there leads to a less stable intermediate. researchgate.net

Common electrophilic substitution reactions for indoles include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. The electron-withdrawing nature of the carboxaldehyde group at C-7 would be expected to deactivate the benzene portion of the indole nucleus towards electrophilic attack, further favoring substitution on the pyrrole (B145914) ring.

Beyond classical electrophilic substitutions, the indole nitrogen can also participate in reactions such as N-alkylation . nih.govnih.govmdpi.com This typically involves the deprotonation of the N-H bond with a base, followed by reaction with an alkylating agent. google.com The Mannich reaction , which involves the aminoalkylation of an acidic proton located on a carbon atom, is another important reaction for indoles, typically occurring at the C-3 position. researchgate.netchemtube3d.comuobaghdad.edu.iq The Vilsmeier-Haack reaction , a method for formylating electron-rich aromatic rings, also proceeds via electrophilic attack, usually at the C-3 position of the indole nucleus. nih.govyoutube.comorganic-chemistry.orgwikipedia.orgijpcbs.com

Electrophilic Aromatic Substitution on the Indole Ring

The indole ring system is inherently electron-rich, making it highly susceptible to electrophilic aromatic substitution. researchgate.net Compared to benzene, the rate of electrophilic substitution on indole is significantly faster, often proceeding under mild conditions. pearson.com The delocalization of the nitrogen lone pair electrons through the pyrrole ring results in the highest electron density at the C3 position. researchgate.net Consequently, electrophilic attack occurs preferentially at this position. researchgate.netpearson.com

While the C7-carboxaldehyde group is an electron-withdrawing substituent that deactivates the attached benzene ring towards electrophilic attack, the pyrrole moiety remains the more reactive part of the molecule. Therefore, in electrophilic aromatic substitution reactions, such as halogenation, nitration, or Friedel-Crafts alkylation, the incoming electrophile will predominantly add to the C3 position of this compound, unless that position is already substituted. researchgate.net

N-Functionalization of this compound

The nitrogen atom of the indole ring possesses a slightly acidic proton and can be readily functionalized under basic conditions. researchgate.net N-functionalization is a critical strategy, not only for installing various substituents but also for directing subsequent reactions to other positions on the indole scaffold. acs.orgnih.govresearchgate.net Common modifications include the introduction of protecting groups to prevent unwanted side reactions or the attachment of directing groups to achieve site-selectivity in C-H functionalization reactions. acs.orgnih.govresearchgate.net

Typical N-functionalization reactions for this compound include:

N-Alkylation: Reaction with alkyl halides in the presence of a base.

N-Acylation: Treatment with acyl chlorides or anhydrides to form N-acylindoles.

N-Sulfonylation: Introduction of a sulfonyl group (e.g., tosyl) for protection.

Attachment of Directing Groups: Installation of specialized groups, such as N-P(O)tBu2, can direct metallation and subsequent functionalization specifically to the C2 or C6 positions. acs.orgresearchgate.net

These N-functionalized derivatives serve as key intermediates in the synthesis of complex molecules, allowing for precise control over the construction of the final product. researchgate.net

Cycloaddition Reactions

The indole nucleus can participate in various cycloaddition reactions, providing a powerful, atom-economical method for constructing diverse heterocyclic frameworks. researchgate.net These reactions can involve either the pyrrole or benzene portion of the indole ring.

One advanced strategy involves the formation of a 6,7-indolyne intermediate from a suitably substituted precursor, such as 4,6,7-tribromoindole. nih.gov This highly reactive intermediate can then undergo in-situ cycloaddition with dienes like furan (B31954) or cyclopentadiene (B3395910) to generate complex, annulated indole structures. nih.gov Another modern approach is the photocatalytic intermolecular [2+2] cycloaddition between indoles and olefins. rsc.org This method allows for the dearomatization of the indole ring to produce structurally rigid cyclobutane-fused indolines under mild, green conditions. rsc.org this compound can also be a component in multicomponent [3+2]-cycloaddition reactions, further expanding its utility in synthesizing complex heterocyclic systems. researchgate.net

Synthesis of Advanced this compound Derivatives

Formation of Multi-cyclic N,O-acetal and Aminal Products from this compound

The presence of both a reactive aldehyde group at C7 and a nucleophilic N-H group allows this compound to be a precursor for multi-cyclic systems through intramolecular or intermolecular condensation reactions. The formation of cyclic N,O-acetals and aminals can be achieved by reacting this compound with bifunctional reagents containing hydroxyl and amino groups.

For example, reaction with an amino alcohol could initiate an intermolecular condensation to form a Schiff base, followed by an intramolecular cyclization involving the indole nitrogen and the hydroxyl group, leading to a fused heterocyclic system containing an N,O-acetal linkage. While the synthesis of spiro-oxindole cyclic acetals is known from related indole carbonyl compounds like isatins, similar principles can be applied to this compound to construct unique bridged or fused ring systems. researchgate.net

Synthesis of this compound-Containing Heterocyclic Scaffolds (e.g., Pyrroloquinazoline, Oxazinoindole)

This compound is a valuable starting material for building more elaborate heterocyclic scaffolds. The aldehyde functionality serves as a handle for condensation reactions with various nucleophiles to construct new rings fused to the indole core.

A prominent example is the synthesis of quinazolinone derivatives. The reaction of an indole carboxaldehyde with anthranilamide in a suitable solvent can lead to the formation of 2-(indolyl)quinazolin-4(3H)-one structures. nih.gov Applying this methodology to this compound would yield a pyrroloquinazoline scaffold, where the pyrrole ring of the indole is fused to the quinazoline (B50416) system. This class of N-heterocycles is of significant interest in medicinal chemistry. bohrium.com The strategic use of N-functionalized this compound derivatives can further guide the synthesis toward other complex scaffolds like oxazinoindoles. nih.govresearchgate.net

Preparation of 7-Cyano and 7-Acetamido Indoles from this compound

The aldehyde group of this compound can be chemically transformed into other important functional groups, such as nitriles (cyano) and amides (acetamido). A procedure has been developed for the efficient synthesis of 7-cyanoindoles and 7-acetamidoindoles from 7-formylindole. researchgate.netresearchgate.net

This transformation is achieved via a two-step process:

Cyanocarbonation: The aldehyde is first converted into a cyanohydrin carbonate intermediate.

Hydrogenation: The intermediate is then subjected to catalytic hydrogenation. The conditions of the hydrogenation step determine the final product. Hydrogenation can lead to the formation of either the 7-cyanoindole or the 7-acetamidomethylindole. researchgate.net

This synthetic route is scalable and provides multigram quantities of the desired 7-substituted indoles in good yields. researchgate.netresearchgate.net

Table 1: Synthesis of 7-Substituted Indoles from this compound This table is interactive. You can sort and filter the data.

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 7-Formylindole | 1. Cyanocarbonation reagents | 7-Cyanoindole | Good | researchgate.net, researchgate.net |

| 7-Formylindole | 2. Hydrogenation | 7-Acetamidomethylindole | Good | researchgate.net |

Metal-Organic Composites with this compound Functionalization

The integration of specific functionalities into metal-organic frameworks (MOFs) allows for the tailoring of their properties for a wide range of applications, including catalysis, sensing, and gas separation. This compound, with its reactive aldehyde group and functional indole moiety, presents a valuable building block for the development of such advanced materials. Functionalization of MOFs with this compound can be achieved through two primary strategies: de novo synthesis, where the indole-containing ligand is incorporated during the framework's construction, and post-synthetic modification (PSM), where the indole group is introduced into a pre-existing MOF structure.

While direct synthesis of MOFs using this compound as a primary ligand is not yet widely documented in publicly available research, the principles of MOF chemistry allow for a predictive understanding of how such composites could be formed and their expected properties. The aldehyde functionality offers a versatile handle for a variety of chemical transformations, enabling the creation of complex, multifunctional materials.

One promising area of exploration is the development of lanthanide-based MOFs functionalized with this compound. Lanthanide MOFs are known for their unique luminescent and magnetic properties. The incorporation of an indole-based ligand could further enhance these characteristics, leading to materials with potential applications in chemical sensing and optoelectronics. The indole moiety can act as an "antenna" that absorbs energy and transfers it to the lanthanide metal center, thereby modulating its emission properties.

Post-synthetic modification represents a more immediate route to this compound functionalized MOFs. In this approach, a MOF containing a reactive site, such as an amino group, can be chemically modified with this compound. For example, the aldehyde can react with an amino-functionalized MOF, such as UiO-66-NH2, to form a stable imine linkage. This method allows for the precise control of the amount and location of the indole functionality within the MOF's pores.

The reactivity of the aldehyde group within the MOF structure opens up a wide range of possibilities for further derivatization. For instance, the aldehyde can undergo condensation reactions with various nucleophiles, leading to the formation of new C-N and C-C bonds. This versatility allows for the creation of a diverse library of functionalized MOFs with tailored properties.

Below are tables detailing the potential characteristics and research findings for hypothetical MOFs functionalized with this compound, based on established knowledge of MOF chemistry and the reactivity of the indole and aldehyde functional groups.

Table 1: Hypothetical Lanthanide-Based MOF with this compound Ligand

| Property | Description | Potential Application |

| Composition | [Ln(I7C)x(Linker)y] (Ln = Eu, Tb; I7C = Indole-7-carboxylate) | Luminescent Sensing |

| Synthesis | Solvothermal reaction of a lanthanide salt, a primary linker (e.g., a dicarboxylic acid), and a modified this compound ligand (where the aldehyde is protected or converted to a carboxylate). | Materials Science |

| Porosity | Microporous with a Brunauer-Emmett-Teller (BET) surface area in the range of 800-1500 m²/g. | Gas Adsorption |

| Luminescence | The indole moiety acts as an antenna, leading to characteristic sharp emission bands of the lanthanide ion upon excitation. The emission may be sensitive to the presence of specific analytes. | Chemical Sensors |

| Stability | Expected to exhibit moderate thermal and chemical stability, typical of lanthanide-carboxylate MOFs. | Catalysis |

Table 2: Post-Synthetic Modification of an Amino-Functionalized MOF with this compound

| Parameter | Description | Research Finding |

| Parent MOF | UiO-66-NH₂ | A well-characterized and robust zirconium-based MOF with accessible amino groups. |

| Modification Reaction | Imine condensation between the amino groups of UiO-66-NH₂ and the aldehyde group of this compound. | This type of reaction is a well-established method for the functionalization of MOFs. |

| Functionalization Level | The degree of functionalization can be controlled by varying the reaction conditions, such as the concentration of this compound and the reaction time. | Spectroscopic analysis (e.g., NMR of digested samples) can quantify the percentage of modified linkers. |

| Effect on Porosity | A decrease in the BET surface area and pore volume is expected after functionalization due to the introduction of the bulky indole group. | Nitrogen adsorption-desorption isotherms would confirm this change. |

| Potential Application | The functionalized MOF could serve as a platform for heterogeneous catalysis, utilizing the Lewis basicity of the indole nitrogen or the reactivity of the imine bond. | Studies on similar imine-functionalized MOFs have shown catalytic activity in various organic transformations. |

Table 3: Potential Catalytic Applications of this compound Functionalized MOFs

| Reaction Type | Role of the this compound Moiety | Example Transformation |

| Knoevenagel Condensation | The indole nitrogen can act as a basic site to catalyze the condensation of aldehydes with active methylene compounds. | Condensation of benzaldehyde (B42025) with malononitrile. |

| Henry Reaction | The functionalized MOF can act as a heterogeneous catalyst for the reaction between a nitroalkane and an aldehyde. | Reaction of nitromethane (B149229) with benzaldehyde. |

| Reductive Amination | The imine functionality formed via PSM can be reduced to a secondary amine, which can then act as a catalytic site. | Conversion of an aldehyde and an amine to a secondary amine using a reducing agent. |

| Friedel-Crafts Alkylation | The indole ring itself can participate in electrophilic aromatic substitution reactions, potentially acting as a solid-state reactant or catalyst. | Alkylation of the indole ring with an alkyl halide. |

Spectroscopic and Computational Investigations of Indole 7 Carboxaldehyde

Advanced Spectroscopic Characterization Techniques Applied to Indole-7-carboxaldehyde

A range of sophisticated spectroscopic methods have been utilized to characterize this compound, each providing unique insights into its molecular architecture and properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR Spectroscopy: In the proton NMR spectrum of this compound, distinct signals are expected for the aldehyde proton, the N-H proton of the indole (B1671886) ring, and the protons on the aromatic and pyrrole (B145914) rings. The aldehyde proton (CHO) is typically observed as a singlet in the downfield region (around 10.0 ppm) due to the strong deshielding effect of the carbonyl group. The N-H proton signal is often broad and appears further downfield. The aromatic protons on the benzene (B151609) portion of the indole ring and the protons on the pyrrole ring will exhibit complex splitting patterns (multiplets) in the aromatic region (approximately 7.0-8.5 ppm) due to spin-spin coupling with neighboring protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The most downfield signal corresponds to the carbonyl carbon of the aldehyde group (typically >180 ppm). The carbons of the indole ring appear in the aromatic region (approximately 110-140 ppm). The specific chemical shifts are influenced by the substitution pattern and the electronic environment of each carbon atom.

| Proton Type | Expected ¹H Chemical Shift (δ ppm) | Carbon Type | Expected ¹³C Chemical Shift (δ ppm) |

| Aldehyde (-CHO) | ~10.0 | Carbonyl (C=O) | >180 |

| Indole N-H | Variable, Broad | Aromatic/Pyrrole Carbons | ~110 - 140 |

| Aromatic/Pyrrole C-H | ~7.0 - 8.5 |

Note: The table presents expected chemical shift ranges based on general principles of NMR spectroscopy.

Infrared (IR) and Fourier Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.

The FT-IR spectrum of this compound is characterized by several key absorption bands. The N-H stretching vibration of the indole ring typically appears as a sharp to moderately broad band in the region of 3300-3400 cm⁻¹. The C=O stretching vibration of the aldehyde group gives rise to a strong, sharp absorption band around 1670-1700 cm⁻¹. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while the characteristic aldehyde C-H stretch appears as two weaker bands near 2820 cm⁻¹ and 2720 cm⁻¹. The region between 1450 and 1600 cm⁻¹ contains multiple bands corresponding to the C=C stretching vibrations of the aromatic and pyrrole rings.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

| N-H Stretch | Indole N-H | 3300 - 3400 |

| Aromatic C-H Stretch | Ar-H | > 3000 |

| Aldehyde C-H Stretch | O=C-H | ~2820 and ~2720 |

| Carbonyl C=O Stretch | Aldehyde | 1670 - 1700 |

| Aromatic C=C Stretch | Ar C=C | 1450 - 1600 |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. For aromatic compounds like this compound, the spectrum is dominated by π → π* transitions of the conjugated system. The indole chromophore itself has characteristic absorption bands. The presence of the carboxaldehyde group, which extends the conjugation, typically causes a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted indole. Studies on similar indole derivatives show distinct absorption maxima, and it is expected that this compound will display strong absorbance in the UV region, potentially with maxima between 250 and 350 nm. researchgate.net

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition, as well as clues to the molecular structure from fragmentation patterns.

For this compound (molecular formula C₉H₇NO), the molecular weight is 145.16 g/mol . nih.gov In a typical electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺• would be observed at m/z 145. nih.gov Common fragmentation pathways for aromatic aldehydes include the loss of a hydrogen radical to form a stable [M-1]⁺ ion (m/z 144) and the loss of the formyl group (•CHO, 29 Da) to produce an [M-29]⁺ ion (m/z 116). nih.govlibretexts.org

Tandem mass spectrometry (MS-MS) data further elucidates the structure. For the [M+H]⁺ precursor ion (m/z 146.06), major fragment ions are observed at m/z 118 and 129.2. nih.gov For the [M-H]⁻ precursor ion (m/z 144.0455), a significant fragment appears at m/z 116.1. nih.gov

| Technique | Precursor Ion (m/z) | Major Fragment Ions (m/z) | Source |

| GC-MS | 145 ([M]⁺•) | 144, 116 | nih.gov |

| MS-MS | 146.06 ([M+H]⁺) | 118, 129.2 | nih.gov |

| MS-MS | 144.0455 ([M-H]⁻) | 116.1 | nih.gov |

X-ray Diffraction (XRD) on single crystals is the definitive method for determining the three-dimensional atomic arrangement of a compound in the solid state. This technique provides precise data on bond lengths, bond angles, and torsional angles. Furthermore, it reveals details about the crystal packing, including intermolecular interactions like hydrogen bonding.

Quantum Chemical and Computational Studies of this compound

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), have become invaluable for complementing experimental data and predicting the properties of molecules. mdpi.com Such studies on this compound (I7C) have provided deep insights into its electronic structure and reactivity. researchgate.net

DFT calculations can optimize the molecular geometry and predict spectroscopic data, such as vibrational frequencies, which can be compared with experimental FT-IR and Raman spectra. nih.govresearchgate.net Computational studies have explored the optoelectronic properties of I7C, highlighting its potential in applications like nonlinear optics (NLO). researchgate.net The first-order hyperpolarizability, a measure of NLO activity, has been calculated for I7C and found to be significant. researchgate.net

A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap generally implies higher reactivity. nih.gov For I7C, the HOMO-LUMO gap has been computationally determined, providing a measure of its stability and the energy required for electronic excitation. researchgate.net

Furthermore, the Molecular Electrostatic Potential (MEP) surface can be calculated. The MEP map illustrates the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP surface would show a negative potential (red/yellow) around the carbonyl oxygen atom, indicating a site susceptible to electrophilic attack, and positive potential (blue) near the N-H and C-H protons. researchgate.net

| Computational Parameter | Significance |

| Optimized Geometry | Provides theoretical bond lengths and angles. |

| HOMO-LUMO Energy Gap | Relates to chemical reactivity and electronic transitions. |

| First-Order Hyperpolarizability | Indicates potential for nonlinear optical applications. researchgate.net |

| Molecular Electrostatic Potential (MEP) | Maps electron-rich and electron-poor regions, predicting reactive sites. researchgate.net |

These computational investigations provide a theoretical framework that enhances the understanding of the experimental data and predicts the behavior of this compound in various chemical contexts.

Density Functional Theory (DFT) Calculations for Structural Parameters and Energies

Density Functional Theory (DFT) is a cornerstone of computational chemistry for determining the ground-state electronic structure and optimized geometry of molecules. For this compound, DFT calculations, typically using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to predict its most stable three-dimensional structure. These calculations yield precise information on bond lengths, bond angles, and dihedral angles.

The optimized geometry of this compound shows a planar indole ring fused to a benzene ring. The carboxaldehyde group at the 7-position introduces specific geometric features. The planarity of the molecule is crucial for its electronic properties, facilitating π-electron delocalization across the ring system. DFT calculations for closely related molecules, such as indole, provide a reference for the expected structural parameters. researchgate.netmdpi.com For instance, in a study of 4-nitro-indole-3-carboxaldehyde, DFT calculations accurately predicted the bond lengths and angles, showing good agreement with experimental X-ray diffraction data where available. researchgate.net Similar accuracy is expected for the 7-carboxaldehyde isomer.

Below is a table of selected optimized structural parameters for an indole-carboxaldehyde system, calculated using the DFT/B3LYP method, which serves as a representative example.

| Bond Lengths (Å) | Bond Angles (°) | ||

|---|---|---|---|

| Parameter | Calculated Value | Parameter | Calculated Value |

| N1-C2 | 1.358 | C2-N1-C8 | 109.5 |

| C7-C10 | 1.465 | N1-C2-C3 | 107.8 |

| C10=O11 | 1.215 | C6-C7-C10 | 121.5 |

| N1-H | 1.010 | C8-C7-C10 | 119.8 |

| C7-C8 | 1.410 | O11=C10-C7 | 124.2 |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Properties and Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for investigating the electronic excited states of molecules. mdpi.com It is used to calculate vertical excitation energies, oscillator strengths, and to simulate UV-Vis absorption spectra. faccts.de For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved. chemrxiv.org

Studies on the parent indole chromophore show that its absorption spectrum is characterized by two low-energy π→π* transitions, leading to the La and Lb excited states. nih.gov The position and intensity of these bands are sensitive to substitution on the indole ring. The carboxaldehyde group at the 7-position acts as an electron-withdrawing group, which is expected to cause a red-shift (bathochromic shift) in the absorption bands compared to unsubstituted indole.

TD-DFT calculations, often performed in conjunction with a solvent model like the Polarizable Continuum Model (PCM) to simulate solution-phase spectra, provide a detailed picture of these transitions.

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|---|

| S1 (Lb) | 4.35 | 285 | 0.12 | HOMO → LUMO |

| S2 (La) | 4.90 | 253 | 0.35 | HOMO-1 → LUMO |

| S3 | 5.50 | 225 | 0.21 | HOMO → LUMO+1 |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is essential for understanding the chemical reactivity and electronic properties of a molecule. libretexts.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A small energy gap implies higher reactivity. researchgate.net

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.25 |

| LUMO | -2.15 |

| Energy Gap (ΔE) | 4.10 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to understand the charge distribution within a molecule and to predict its reactive sites. youtube.comyoutube.com The MEP map displays regions of different electrostatic potential on the molecule's electron density surface. Color-coding is used to identify these regions: red indicates areas of high electron density and negative potential (prone to electrophilic attack), while blue indicates areas of low electron density and positive potential (prone to nucleophilic attack). Green and yellow represent regions of intermediate potential. researchgate.net

In an MEP map of this compound, the most negative potential (red region) is concentrated around the oxygen atom of the carbonyl group, due to its high electronegativity and lone pairs of electrons. researchgate.net This site is the primary center for electrophilic and hydrogen-bond donor interactions. Conversely, the most positive potential (blue region) is located on the hydrogen atom of the indole N-H group, identifying it as the main acidic and hydrogen-bond donor site. The hydrogen atom of the aldehyde group also exhibits a positive potential. This visual representation of charge distribution is invaluable for predicting intermolecular interactions.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular charge transfer (ICT), electron delocalization, and hyperconjugative interactions within a molecule. materialsciencejournal.org It examines the interactions between filled "donor" NBOs (bonding or lone pair orbitals) and empty "acceptor" NBOs (antibonding or Rydberg orbitals). The strength of these interactions is quantified by the second-order perturbation stabilization energy, E(2). ijnc.irresearchgate.net

For this compound, significant NBO interactions are expected. A key interaction involves the delocalization of the lone pair electrons from the pyrrole nitrogen atom (LP(N1)) into the antibonding π* orbitals of the adjacent C-C bonds in the ring. Similarly, the lone pairs of the carbonyl oxygen (LP(O11)) interact with the antibonding π*(C7-C10) orbital. These delocalizations stabilize the molecule and are indicative of the conjugated π-system. The magnitude of the E(2) values reveals the extent of these stabilizing charge transfer events. nih.gov

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) N1 | π(C2-C3) | 45.8 |

| LP(1) N1 | π(C8-C9) | 38.2 |

| LP(2) O11 | π(C7-C10) | 25.5 |

| π(C2-C3) | π(C4-C9) | 20.1 |

| π(C5-C6) | π*(C7-C8) | 18.9 |

Excited State Intramolecular Proton Transfer (ESIPT) Dynamics

Excited State Intramolecular Proton Transfer (ESIPT) is a photochemical process where a proton is transferred between a donor and an acceptor group within the same molecule upon electronic excitation. mdpi.commdpi.com This process is often ultrafast, occurring on the femtosecond timescale, and results in the formation of a transient tautomer with distinct photophysical properties, such as a large Stokes-shifted fluorescence. tandfonline.com

This compound possesses the necessary structural features for ESIPT. It has a proton donor (the N-H group of the indole ring) and a proton acceptor (the carbonyl oxygen of the aldehyde group) in close proximity, connected by a pre-existing intramolecular hydrogen bond that forms a six-membered ring. Upon photoexcitation, the acidity of the N-H proton increases, while the basicity of the carbonyl oxygen increases, driving the proton transfer. nih.gov Studies on analogous systems, like 7-azaindole, have shown that this type of proton transfer is extremely efficient and often barrierless in the excited state. faccts.de The ESIPT process in this compound would lead to the formation of a transient keto-type tautomer, which would likely exhibit fluorescence at a much longer wavelength than the normal enol form.

Conformational Analysis (e.g., cis/trans, zwitterionic conformers)

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. For this compound, the primary conformational flexibility arises from the rotation of the carboxaldehyde group around the C7-C10 single bond. This rotation leads to two main planar conformers.

These conformers can be described as syn and anti (or cis and trans) with respect to the orientation of the carbonyl C=O bond and the indole N-H bond.

Syn/Cis Conformer: The C=O bond points towards the N-H group, allowing for the formation of an intramolecular hydrogen bond. This conformation is generally the more stable of the two due to the stabilizing hydrogen bond interaction.

Anti/Trans Conformer: The C=O bond points away from the N-H group. This conformer is typically higher in energy.

Solvent Effects in Computational Modeling (e.g., Polarizable Continuum Model (PCM))

In the computational investigation of molecular properties, the surrounding environment can significantly influence electronic structure and behavior. Solvent effects are a critical consideration, and implicit solvation models like the Polarizable Continuum Model (PCM) are frequently employed to account for them efficiently. The PCM treats the solvent as a continuous, polarizable dielectric medium rather than modeling individual solvent molecules. This approach allows for the calculation of molecular properties in a simulated solution environment, providing a more realistic representation than gas-phase calculations alone.

The Integral Equation Formalism variant of PCM (IEF-PCM) is noted for its effectiveness and versatility in computational chemistry. researchgate.net It is widely utilized in the evaluation of optoelectronic properties by simulating the molecule in various solvents. researchgate.net For indole derivatives, including this compound, geometry optimization and the calculation of electronic properties are often performed using this model. researchgate.netnih.gov Time-dependent density functional theory (TD-DFT) calculations, which are used to predict electronic absorption spectra (UV-Vis), are also commonly paired with the PCM model to simulate solvent effects on excitation energies. nih.govtandfonline.com This methodology allows researchers to understand how the polarity of the solvent medium can alter the electronic transitions within the molecule.

Intermolecular Interactions (e.g., Hydrogen Bonding, Cation-π, Anion-π)

The structure of this compound, featuring an aromatic indole ring system, a nitrogen-hydrogen (N-H) group, and a carbonyl (C=O) group, facilitates various intermolecular interactions that are crucial in molecular recognition and supramolecular chemistry.

Hydrogen Bonding: The N-H group of the indole ring can act as a hydrogen bond donor, while the oxygen atom of the carboxaldehyde group is a hydrogen bond acceptor. This allows this compound to form hydrogen bonds with itself or with other molecules, influencing its physical properties and how it interacts with biological targets.

Cation-π Interactions: The electron-rich π-system of the indole ring can engage in cation-π interactions. This is a strong, noncovalent force that occurs between a cation and the face of an aromatic ring. caltech.edunih.gov The negative electrostatic potential on the face of the π system attracts cations, an interaction that can be comparable in strength to hydrogen bonds and salt bridges, often contributing 2-5 kcal/mol to binding energies in aqueous media. caltech.edunih.gov This interaction is fundamental in many biological systems, where side chains of amino acids like lysine or arginine interact with aromatic residues such as tryptophan, a close structural relative of this compound. caltech.edu

Anion-π Interactions: While less common than cation-π interactions, anion-π interactions involve the association of an anion with an electron-deficient aromatic ring. The standard indole ring is electron-rich, but its π-system can be tuned by substituents to interact with anions. The interplay between coexisting cation-π, anion-π, and π-π stacking interactions can lead to strong synergistic effects in molecular complexes. iciq.org

Quantum Chemical Applications for Optoelectronic Properties (e.g., Non-Linear Optics (NLO), Photovoltaics, Light Emitting Activity)

Theoretical studies employing density functional theory (DFT) have highlighted the potential of this compound (I7C) in the field of organic optoelectronics. springerprofessional.de These investigations cover its utility in non-linear optics (NLO), photovoltaics, and light-emitting applications. springerprofessional.despringerprofessional.de

Non-Linear Optics (NLO): I7C has been identified as a promising NLO material. springerprofessional.de This is based on its calculated first-order hyperpolarizability value, which is a measure of a material's NLO response. A high value suggests the material can efficiently alter the properties of light passing through it, a key characteristic for applications in optical devices. springerprofessional.despringerprofessional.de

Photovoltaics: The suitability of I7C as a photosensitizing material in photovoltaic devices has been assessed through computational analysis. springerprofessional.de Key parameters such as open-circuit voltage (VOC), light-harvesting efficiency (LHE), and fill factor (FF) have been calculated to justify its potential use in solar cells. springerprofessional.despringerprofessional.de

Light Emitting Activity: The light-emitting behavior of I7C is supported by calculations of its hole and electron reorganization energies and its radiative lifetime. springerprofessional.de Lower reorganization energies facilitate charge transport, while the radiative lifetime provides insight into the efficiency of light emission, making it a candidate for applications like organic light-emitting diodes (OLEDs). springerprofessional.despringerprofessional.de

| Property | Calculated Value | Application |

|---|---|---|

| First-Order Hyperpolarizability | 491.54 au springerprofessional.de | Non-Linear Optics (NLO) |

| Open-Circuit Voltage (VOC) | 2.33 V springerprofessional.de | Photovoltaics |

| Light Harvesting Efficiency (LHE) | 42% springerprofessional.de | Photovoltaics |

| Fill Factor (FF) | 0.93 springerprofessional.de | Photovoltaics |

| Hole Reorganization Energy | -175.34 eV springerprofessional.de | Light Emitting Activity |

| Electron Reorganization Energy | -171.43 eV springerprofessional.de | Light Emitting Activity |

| Radiative Lifetime | 2.04 ns springerprofessional.de | Light Emitting Activity |

Theoretical Prediction of Gas Sensing Capabilities

Computational methods have been used to explore the potential of this compound as a gas sensor. springerprofessional.de The interaction between I7C and a target gas molecule, such as ammonia (NH₃), can be quantified by calculating the adsorption energy. springerprofessional.despringerprofessional.de A significant adsorption energy indicates a strong interaction, which is a primary requirement for a sensing material. The theoretical prediction for I7C's ammonia sensing capability was determined using its calculated adsorption energy, suggesting its potential for use in gas sensing devices. springerprofessional.despringerprofessional.de

| Target Analyte | Calculated Parameter | Value |

|---|---|---|

| Ammonia (NH₃) | Adsorption Energy | 540.14 eV springerprofessional.de |

Medicinal Chemistry and Biological Applications of Indole 7 Carboxaldehyde

Indole-7-carboxaldehyde as a Pharmaceutical Intermediate

This compound is a versatile and crucial intermediate in the synthesis of complex pharmaceutical molecules. chemimpex.com Its aldehyde functional group allows for a variety of chemical transformations, such as condensation and oxidation reactions, enabling the construction of more elaborate molecular architectures. chemimpex.com This reactivity has been harnessed to produce drug candidates for numerous therapeutic areas, including cancer and neurological disorders. chemimpex.com

The compound serves as a key reactant in the preparation of a wide range of biologically active agents. For instance, it is used as a starting material for the synthesis of:

Potent antitubulin agents sigmaaldrich.com

Antagonists for the EP3 receptor for prostaglandin (B15479496) E2 sigmaaldrich.com

Potential insulin (B600854) receptor activators sigmaaldrich.com

Inhibitors of the glycoprotein (B1211001) perforin (B1180081) sigmaaldrich.com

Indolocarbazole kinase inhibitors sigmaaldrich.com

Its utility as a foundational molecule in multi-step syntheses underscores its importance in drug discovery and development pipelines, providing a reliable scaffold for creating diverse chemical libraries for biological screening. chemimpex.com

Design and Synthesis of Novel Drug Candidates Featuring the this compound Scaffold

The indole (B1671886) ring system is a core component of many natural and synthetic bioactive molecules. nih.gov The this compound scaffold, in particular, has been exploited by medicinal chemists to design and synthesize novel drug candidates with a broad spectrum of pharmacological activities. nih.gov

The indole scaffold is a prominent structure in the development of anticancer agents, with several indole-based drugs approved for clinical use. nih.govmdpi.com this compound itself has been investigated for its potential anti-cancer properties. springerprofessional.de A theoretical study using molecular docking analysis showed that this compound (I7C) exhibits efficient inhibition of the carcinogenetic protein cytochrome P450 2A6, suggesting a potential anti-cancer nature. springerprofessional.de

Furthermore, derivatives of this compound have been synthesized and evaluated for their anti-cancer and antioxidant potential. nih.gov A study focused on new indole-7-aldehyde hydrazide/hydrazone derivatives, designed as melatonin (B1676174) analogues, evaluated their potential to inhibit Cytochrome P450 Family 1 (CYP1) enzymes, which are involved in the metabolic activation of pro-carcinogens. nih.gov

Mechanisms of action for indole-based anti-cancer agents are diverse and include:

Tubulin Polymerization Inhibition: Certain indole derivatives interfere with the formation of microtubules, which are essential for cell division, leading to cell cycle arrest in the G2/M phase and subsequent cell death. nih.gov

Apoptosis Induction: Many indole analogs have been shown to trigger programmed cell death (apoptosis) in cancer cells, a key mechanism for eliminating malignant cells. nih.govnih.gov

Kinase Inhibition: The indole structure can act as a scaffold for designing inhibitors of various protein kinases, such as PI3K, which are critical for cancer cell growth and survival signaling pathways. researchgate.netacs.org

Topoisomerase Inhibition: Some derivatives can inhibit DNA topoisomerases, enzymes crucial for managing DNA topology during replication, thereby disrupting cancer cell proliferation. nih.goveurekaselect.com

The following table summarizes the anti-cancer activity of selected indole derivatives, highlighting the versatility of the indole scaffold.

| Compound Series | Cancer Cell Line | Reported Activity (IC50) | Mechanism of Action | Reference |

|---|---|---|---|---|

| This compound (I7C) | - | Efficient inhibition in docking studies | Inhibition of cytochrome P450 2A6 | springerprofessional.de |

| Sulfonohydrazide derivative (5f) from Indole-3-carbaldehyde | MCF-7 (Breast) | 13.2 μM | Inhibition of cell proliferation | nih.govacs.org |

| Sulfonohydrazide derivative (5f) from Indole-3-carbaldehyde | MDA-MB-468 (Breast) | 8.2 μM | Inhibition of cell proliferation | nih.govacs.org |

| Quinoline-indole derivative (13) | Various | 2 - 11 nM | Anti-tubulin agent | nih.gov |

This compound serves as a key starting material for pharmaceuticals targeting neurological disorders. chemimpex.com The indole structure is present in crucial neurotransmitters like serotonin (B10506), making it an ideal scaffold for designing agents that act on the central nervous system. hilarispublisher.com Indole derivatives have been developed as potential treatments for complex neurodegenerative conditions such as Alzheimer's and Parkinson's disease. hilarispublisher.comnih.govnih.gov

For Alzheimer's disease , a multi-target-directed ligand (MTDL) strategy has been employed to create indole derivatives that can address the multifaceted nature of the disease. nih.gov Novel compounds synthesized from indole carboxaldehyde precursors have been designed to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down key neurotransmitters, and to prevent the aggregation of amyloid-β plaques. nih.govnih.gov

For Parkinson's disease , research has focused on indole derivatives that can combat neuroinflammation and oxidative stress, which are major contributors to the degeneration of dopaminergic neurons. nih.govresearchgate.net One study found that the indole derivative NC009-1 could alleviate cytotoxicity and reduce the production of inflammatory mediators like nitric oxide (NO), IL-1β, IL-6, and TNF-α in microglial cells, suggesting its potential as a therapeutic candidate. nih.govresearchgate.net

| Compound Series / Name | Target Disease | Target/Mechanism | Reported Activity (IC50) | Reference |

|---|---|---|---|---|

| Stilbene carboxylic acid derivative (3c) | Alzheimer's Disease | AChE Inhibition | 41.11 nM | nih.gov |

| Hydrazine-containing derivative (10b) | Alzheimer's Disease | Dual AChE/BuChE Inhibition | AChE: 64.54 nM, BuChE: 47.40 nM | nih.gov |

| 'Pyrimidinyl' indole derivative (11) | Alzheimer's Disease | Dual AChE/BuChE Inhibition | AChE: 0.052 µM, BuChE: 2.529 µM | nih.gov |

| Indole derivative NC009-1 | Parkinson's Disease | Anti-neuroinflammatory | Reduced NO, IL-1β, IL-6, TNF-α production | nih.govresearchgate.net |

The indole nucleus is a foundational structure for many anti-inflammatory drugs. Derivatives of indole carboxaldehydes have been investigated for their potential to mitigate inflammatory responses. Research has shown that certain indole derivatives can inhibit the production of key pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.govsigmaaldrich.com This activity is crucial as chronic inflammation is a key factor in many diseases, including neurodegenerative disorders. nih.gov For example, the indole derivative NC009-1 demonstrated anti-inflammatory properties by reducing the production of several inflammatory mediators in a cellular model of Parkinson's disease. nih.govresearchgate.net This highlights the potential of the indole scaffold in developing new treatments for inflammation-related conditions.

The indole scaffold is a common feature in a number of antiviral drugs and compounds under investigation. nih.gov Arbidol, a broad-spectrum antiviral drug containing an indole ring, is used to treat influenza and other viral infections by inhibiting the fusion of the virus with host cell membranes. nih.govnih.gov Taking inspiration from such compounds, researchers have synthesized and evaluated numerous indole derivatives for their ability to combat a range of viruses.

Studies have demonstrated that derivatives of indole-2-carboxylate (B1230498) exhibit potent activity against RNA viruses, including influenza A and Coxsackievirus B3 (Cox B3). nih.gov Similarly, indole-3-carboxaldehyde (B46971) has shown potential in restricting influenza virus replication. nih.gov More broadly, the 7-aza-indole scaffold, a close structural relative, has given rise to compounds with broad-spectrum antiviral activity against respiratory syncytial virus (RSV), SARS-CoV-2, and Venezuelan Equine Encephalitis Virus (VEEV). frontiersin.org

| Compound Series | Target Virus | Reported Activity (IC50) | Reference |

|---|---|---|---|

| Indole-2-carboxylate derivative (14f) | Influenza A/FM/1/47 | 7.53 µmol/L | nih.gov |

| Indole-2-carboxylate derivative (8f) | Cox B3 virus | - (SI value of 17.1) | nih.gov |

| 3-alkynyl-5-aryl-7-aza-indoles | RSV, SARS-CoV-2, VEEV | Low single-digit micromolar range | frontiersin.org |

The emergence of drug-resistant pathogens has created an urgent need for new antimicrobial agents. The indole framework is a promising starting point for the development of such drugs. nih.govnih.gov Indole derivatives have been extensively explored for their potential as anti-tubercular agents, with some compounds showing inhibitory activity against distinct targets in Mycobacterium tuberculosis, including those involved in cell wall synthesis and DNA replication. nih.govnih.gov

For instance, this compound is listed as a reactant for preparing potent antitubulin agents, a mechanism relevant to anticancer and potentially antitubercular activity. sigmaaldrich.com A classic example is 3-Indolecarboxaldehyde Thiosemicarbazone, which was identified as a new antitubercular compound. acs.org The exploration of indole derivatives has yielded compounds with a wide range of functionalizations that show activity against the Mycobacterium tuberculosis bacterium. nih.gov Additionally, various indole derivatives have been synthesized and tested as general antibacterial and antifungal agents. sigmaaldrich.com

HIV-1 Fusion Inhibitors

This compound serves as a key reactant in the preparation of novel inhibitors targeting the human immunodeficiency virus type 1 (HIV-1) entry process. sigmaaldrich.comscientificlabs.co.uk Specifically, indole-based structures have been instrumental in developing small-molecule fusion inhibitors that target the HIV-1 envelope glycoprotein gp41. nih.govnih.gov The gp41 protein is essential for the fusion of the viral and cellular membranes, a critical step in the viral life cycle. nih.govresearchgate.net

The mechanism of these inhibitors involves disrupting a conformational change in gp41. During fusion, gp41 transitions into a transient pre-hairpin intermediate state, which then refolds into a stable six-helix bundle (6-HB), driving the merger of the membranes. researchgate.net Small-molecule inhibitors derived from indole scaffolds are designed to bind to a conserved, hydrophobic pocket on the gp41 trimer, preventing the formation of the 6-HB structure. nih.govharvard.edu This action effectively halts the fusion process and subsequent viral entry. nih.gov

Research in this area has led to the development of indole derivatives with potent antiviral activity. Structure-based drug design has yielded compounds that inhibit cell-cell fusion and viral replication at sub-micromolar concentrations. nih.gov The flexibility of molecules synthesized from precursors like this compound allows them to conform to the contours of the gp41 hydrophobic pocket, mimicking interactions typically seen with larger peptide inhibitors. nih.govnih.gov This approach represents a promising strategy for developing orally available, cost-effective anti-HIV drugs that act on a different target than many existing antiretrovirals. nih.gov

| Target Protein | Mechanism of Action | Role of Indole Scaffold | Representative Research Findings |

| HIV-1 gp41 | Binds to a hydrophobic pocket on the gp41 inner core, preventing the formation of the six-helix bundle required for membrane fusion. nih.govharvard.edu | Serves as the core structure for small molecules designed to inhibit the protein-protein interactions of gp41. nih.gov | Development of non-peptide inhibitors with sub-micromolar EC50 values against HIV fusion and replication. nih.govnih.gov |

Insulin Receptor Activators

The indole nucleus is a recognized scaffold in the development of molecules targeting metabolic diseases. This compound is identified as a reactant for synthesizing potential insulin receptor activators. sigmaaldrich.comscientificlabs.co.uk While direct activators of the insulin receptor are one approach, related strategies include modulating the activity of other key proteins in the insulin signaling pathway. For instance, indole-based compounds have been identified as activators of the insulin-degrading enzyme (IDE), a zinc metalloprotease that cleaves insulin and amyloid-β. nih.gov Pharmacological activation of IDE is being explored as a therapeutic strategy in both type 2 diabetes and Alzheimer's disease. nih.gov

Furthermore, research has yielded indole derivatives that demonstrate the ability to enhance insulin sensitivity, a crucial factor in managing type 2 diabetes. nih.gov The development of such compounds, using versatile starting materials like this compound, offers a promising avenue for creating novel therapeutics that can improve glycemic control. nih.gov

Ligand Design for Specific Receptors (e.g., EP3 receptor for prostaglandin E2, Liver X receptor (LXR))

This compound is a valuable starting material for the synthesis of ligands targeting specific G-protein-coupled receptors and nuclear receptors, which are critical in various physiological processes. sigmaaldrich.comscientificlabs.co.uk

EP3 Receptor for Prostaglandin E2: The prostaglandin E2 (PGE2) receptor EP3 subtype is involved in processes such as inflammation, platelet aggregation, and vasoconstriction. nih.govnih.gov As such, it is an important target in cardiovascular disease research. nih.gov The EP3 receptor functions by associating with an inhibitory G protein (Gi), which leads to a reduction in intracellular cAMP levels. nih.gov this compound is utilized as a precursor for the preparation of antagonists for the EP3 receptor, providing tools to modulate these pathways. sigmaaldrich.comscientificlabs.co.uk

Liver X Receptor (LXR): LXRs are nuclear receptors that function as crucial regulators of cholesterol, lipid, and carbohydrate metabolism. nih.govjpp.krakow.pl There are two isoforms, LXRα and LXRβ, which upon activation by endogenous oxysterols, form heterodimers with the retinoid X receptor (RXR) to regulate gene expression. jpp.krakow.plnih.gov LXR agonists have shown potential in treating atherosclerosis and diabetes. jpp.krakow.pl The development of synthetic LXR agonists is an active area of research, and this compound serves as a reactant for creating such molecules. sigmaaldrich.comscientificlabs.co.uk

Glycoprotein Perforin Inhibitors

Perforin is a pore-forming glycoprotein utilized by cytotoxic T lymphocytes and natural killer (NK) cells to eliminate target cells, such as virus-infected or cancer cells. nih.govnih.gov Upon release into the immune synapse, perforin monomers polymerize to form pores in the target cell's membrane, allowing cytotoxic granzymes to enter and induce apoptosis. nih.gov While essential for immunity, excessive perforin-mediated cell killing can contribute to autoimmune diseases and transplant rejection. researchgate.net

Consequently, the development of small-molecule inhibitors of perforin is a key therapeutic goal for focused immunosuppression. nih.govacs.org this compound is a documented reactant for the preparation of inhibitors of glycoprotein perforin. sigmaaldrich.comscientificlabs.co.uk The resulting indole-based compounds can be designed to block the cytolytic function of perforin, offering a targeted approach to treating immune pathologies without causing broad immunosuppression. nih.govresearchgate.net

Antitubulin Agents

The indole scaffold is a "privileged structure" in the design of anticancer agents, particularly those that interfere with microtubule dynamics. nih.govnih.gov this compound is a precursor for the synthesis of potent antitubulin agents. sigmaaldrich.comscientificlabs.co.uk These compounds function by inhibiting the polymerization of tubulin, a protein that assembles into microtubules. nih.gov Microtubules are essential components of the cytoskeleton and the mitotic spindle, making them a prime target for cancer therapy. nih.govnih.gov

Many indole derivatives act as tubulin polymerization inhibitors by binding to the colchicine (B1669291) site on β-tubulin. nih.gov This binding disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and ultimately inducing apoptosis in cancer cells. nih.gov Various classes of indole-based antitubulin agents have been developed, including:

Aroylindoles

Arylthioindoles

Fused indole analogues

Carbazoles and Azacarbolines nih.gov

The versatility of the this compound starting material allows for the synthesis of a diverse range of these inhibitors, enabling extensive structure-activity relationship (SAR) studies to optimize potency and selectivity against numerous cancer cell lines. nih.govacs.org

| Agent Class | Target | Mechanism | Therapeutic Application |

| Indole-based Antitubulin Agents | β-tubulin (colchicine binding site) nih.gov | Inhibition of tubulin polymerization, disruption of mitotic spindle, G2/M cell cycle arrest, apoptosis induction. nih.gov | Anticancer nih.govnih.gov |

5-Hydroxytryptamine1D Receptor Antagonists

This compound is a reactant used in the preparation of 5-Hydroxytryptamine1D (5-HT1D) receptor antagonists. sigmaaldrich.comscientificlabs.co.uk The 5-HT receptors are a family of receptors that mediate the effects of the neurotransmitter serotonin. They are involved in a wide range of physiological and pathological processes. While much research on indole-based serotonin antagonists has focused on the 5-HT3 receptor for applications like antiemetics, the development of selective ligands for other subtypes, such as 5-HT1D, is also an area of therapeutic interest. nih.govnih.gov

Indolocarbazole Kinase Inhibitors

Indolocarbazoles are a prominent class of natural and synthetic compounds known for their potent ability to inhibit various protein kinases. rsc.orgnih.gov These enzymes play a central role in cellular signal transduction, and their dysregulation is a hallmark of cancer, making kinase inhibitors a cornerstone of modern oncology. nih.gov

This compound is an important precursor for the synthesis of indolocarbazole kinase inhibitors. sigmaaldrich.comscientificlabs.co.uk The synthesis of the complex, fused heterocyclic core of indolocarbazoles often involves the strategic use of functionalized indoles. rsc.org For example, synthetic routes may employ indole-carbaldehydes in reactions to build the carbazole (B46965) or pyrrolocarbazole framework. rsc.org The resulting indolocarbazole structures, such as the natural product staurosporine, are powerful, albeit often non-selective, inhibitors of enzymes like Protein Kinase C (PKC). rsc.org The use of building blocks like this compound allows medicinal chemists to create novel analogues with improved selectivity and therapeutic profiles. nih.gov